molecular formula C17H19BrN2O3S B5187737 N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide

货号 B5187737
分子量: 411.3 g/mol
InChI 键: YOPSLLILMDZTFZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as BAY 73-6691, is a selective and potent inhibitor of soluble guanylate cyclase (sGC). sGC is a key enzyme in the nitric oxide (NO) signaling pathway, which plays an important role in regulating vascular tone, platelet aggregation, and other physiological processes. BAY 73-6691 has been extensively studied for its potential therapeutic applications in cardiovascular diseases, pulmonary hypertension, and other related disorders.

作用机制

N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 is a selective and potent inhibitor of sGC, which is a key enzyme in the NO signaling pathway. NO is produced by endothelial cells and diffuses to neighboring smooth muscle cells, where it activates sGC and increases the production of cyclic guanosine monophosphate (cGMP). cGMP then activates protein kinase G (PKG), which leads to smooth muscle relaxation and vasodilation. N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 binds to the heme moiety of sGC and stabilizes the enzyme in the inactive state, thereby reducing the production of cGMP and inhibiting vasodilation.
Biochemical and Physiological Effects
N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 has been shown to have several biochemical and physiological effects in animal and human studies. In animal models of hypertension, heart failure, and atherosclerosis, N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 has been shown to improve endothelial function, reduce vascular inflammation, and enhance vasodilation. In human studies, N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 has been shown to improve exercise capacity, hemodynamics, and quality of life in PAH and CTEPH patients. N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 has also been shown to have antiplatelet and antithrombotic effects, which may be beneficial in preventing cardiovascular events.

实验室实验的优点和局限性

N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for sGC, which allows for precise modulation of the NO signaling pathway. Another advantage is its well-established synthesis method, which allows for large-scale production of the compound. However, N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 also has some limitations, such as its relatively short half-life and poor bioavailability, which may limit its efficacy in certain applications. In addition, N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 may have off-target effects on other enzymes or receptors, which may complicate interpretation of experimental results.

未来方向

There are several future directions for research on N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691. One direction is to further explore its therapeutic potential in other cardiovascular and pulmonary diseases, such as heart failure, atherosclerosis, and chronic obstructive pulmonary disease (COPD). Another direction is to develop more potent and selective sGC inhibitors with improved pharmacokinetic properties and fewer off-target effects. In addition, future research could focus on elucidating the molecular mechanisms underlying the biochemical and physiological effects of N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691, as well as its interactions with other signaling pathways. Finally, N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 could be used as a tool compound in basic research to study the NO signaling pathway and its role in various physiological and pathological processes.

合成方法

The synthesis of N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 involves several steps, starting from the reaction of 2,6-dimethylphenyl isocyanate with 4-bromobenzylamine to form the intermediate 4-bromophenyl-N-(2,6-dimethylphenyl)urea. This intermediate is then reacted with methylsulfonyl chloride to form the corresponding sulfonamide, which is subsequently treated with glycine methyl ester to form N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691. The overall synthesis route is shown in Figure 1.

科学研究应用

N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 has been extensively studied for its potential therapeutic applications in cardiovascular diseases, pulmonary hypertension, and other related disorders. In preclinical studies, N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 has been shown to improve endothelial function, reduce vascular inflammation, and enhance vasodilation in animal models of hypertension, heart failure, and atherosclerosis. In clinical trials, N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 has been evaluated for its safety and efficacy in patients with pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH). Results from these studies have shown that N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 can improve exercise capacity, hemodynamics, and quality of life in PAH and CTEPH patients.

属性

IUPAC Name

2-(4-bromo-N-methylsulfonylanilino)-N-(2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O3S/c1-12-5-4-6-13(2)17(12)19-16(21)11-20(24(3,22)23)15-9-7-14(18)8-10-15/h4-10H,11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOPSLLILMDZTFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN(C2=CC=C(C=C2)Br)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(4-bromophenyl)-N-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。